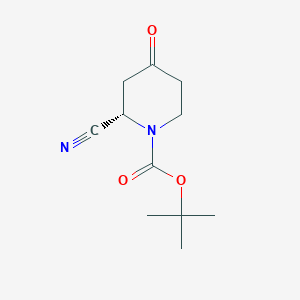

(S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate

Description

(S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate (CAS: 1820575-35-6) is a chiral piperidine derivative with a molecular formula of C₁₁H₁₆N₂O₃ and a molecular weight of 224.26 g/mol . The compound features a tert-butyl carbamate group at the 1-position, a cyano substituent at the 2-position, and a ketone at the 4-position of the piperidine ring. Its stereospecific (S)-configuration is critical for applications in asymmetric synthesis, particularly in the development of pharmaceuticals and bioactive molecules .

The compound is commercially available with a purity of ≥95% and is classified under "Protein Degrader Building Blocks," highlighting its utility in proteolysis-targeting chimera (PROTAC) drug discovery . Its physical appearance is described as white powders, and it is soluble in common organic solvents such as DMSO and dichloromethane .

Properties

IUPAC Name |

tert-butyl (2S)-2-cyano-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)6-8(13)7-12/h8H,4-6H2,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROHETMZFUKGJM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=O)CC1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(=O)C[C@H]1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate typically involves the following steps:

Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

Incorporation of the tert-butyl ester: This can be done using esterification reactions with tert-butyl alcohol and appropriate catalysts.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, often using continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms.

Reduction: Reduction of the cyano group to amines.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group may yield primary amines, while oxidation may produce carboxylic acids.

Scientific Research Applications

(S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate is best understood through comparisons with analogous piperidine derivatives. Below is an analysis of key structural analogs, their similarities, and differences:

Table 1: Structural Comparison of this compound and Analogs

*Similarity scores are based on structural algorithms (e.g., Tanimoto coefficients) comparing molecular fingerprints .

Key Observations :

Positional Isomerism: The compound tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate (CAS 914988-10-6) is a positional isomer with the cyano group at C3 instead of C2. This minor structural difference can significantly alter reactivity, such as nucleophilic attack sites, and physicochemical properties (e.g., dipole moment, solubility) .

This modification may enhance binding affinity in enzyme inhibitors but reduce metabolic stability . tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS 1215071-17-2) introduces fluorine atoms at C3, which can improve lipophilicity (LogP) and bioavailability compared to the parent compound .

Chirality: The (S)-configuration of the target compound distinguishes it from racemic or non-chiral analogs. Chirality is critical for enantioselective interactions in drug-receptor binding .

Physicochemical and Application Differences :

- Solubility and LogP : While experimental LogP data for the target compound is unavailable, analogs like tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate likely exhibit higher lipophilicity due to fluorine substituents, enhancing membrane permeability .

- Pharmaceutical Utility: The target compound’s 4-oxo and 2-cyano groups make it a versatile intermediate for synthesizing kinase inhibitors and PROTACs, whereas analogs like tert-Butyl 4-cyanopiperidine-1-carboxylate are more suited for non-ketone-based scaffolds .

Biological Activity

(S)-tert-Butyl 2-cyano-4-oxopiperidine-1-carboxylate, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in cancer research. This article explores the compound's synthesis, biological evaluation, and potential therapeutic applications based on diverse research findings.

- Chemical Name : this compound

- CAS Number : 1820575-35-6

- Molecular Formula : C12H18N2O3

- Molecular Weight : 234.29 g/mol

Synthesis

The synthesis of this compound typically involves the condensation of tert-butyl 4-oxopiperidine-1-carboxylate with appropriate cyanoacetates under controlled conditions. This method allows for the production of the compound in a high yield while maintaining its stereochemical integrity.

Anticancer Properties

Research indicates that derivatives of (S)-tert-butyl 2-cyano-4-oxopiperidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that related compounds inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM across different cancer types, including leukemia and cervical carcinoma .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (S)-tert-butyl... | HeLa | 0.75 | Tubulin polymerization inhibition |

| (S)-tert-butyl... | K562 | 0.70 | G2/M phase cell cycle arrest |

| Derivative A | L1210 | 41 | Selective cancer cell toxicity |

The mechanism of action primarily involves binding to the colchicine site on tubulin, inhibiting its polymerization, which is crucial for mitotic spindle formation during cell division . This selective targeting suggests potential for developing new anticancer therapies with reduced side effects on normal cells.

Selectivity and Toxicity

In vitro studies have shown that the most active derivatives do not significantly affect normal human peripheral blood mononuclear cells (PBMC), indicating a selective toxicity towards cancer cells . The IC50 values for these compounds against PBMC were greater than 20 µM, suggesting a favorable therapeutic index.

Study 1: In Vitro Evaluation

A study conducted by Beckers et al. evaluated several derivatives of (S)-tert-butyl 2-cyano-4-oxopiperidine against a panel of cancer cell lines. Compounds were assessed for their ability to inhibit cell growth and induce apoptosis. The results indicated that certain modifications to the piperidine ring enhanced anticancer activity, particularly against leukemia cells .

Study 2: Structure–Activity Relationship (SAR)

Another investigation focused on the structure–activity relationship of this compound class revealed that specific functional groups significantly influence biological activity. Modifications at the 6-position of the piperidine ring were found to enhance binding affinity to tubulin and improve antiproliferative effects .

Q & A

Q. What advanced techniques elucidate hydrogen-bonding interactions in its solid-state structure?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.